molecular formula C11H8BrFN2 B1442121 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine CAS No. 868360-25-2

5-Bromo-6-(3-fluorophenyl)pyridin-2-amine

Cat. No. B1442121
M. Wt: 267.1 g/mol
InChI Key: BBYMNFIUXZMNRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed reactions . For instance, the Suzuki cross-coupling reaction has been used to synthesize a series of novel pyridine derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .

Scientific Research Applications

1. Catalysis in Chemical Synthesis

5-Bromo-6-(3-fluorophenyl)pyridin-2-amine is utilized in various chemical synthesis processes. For instance, Ji, Li, and Bunnelle (2003) demonstrated its use in palladium-catalyzed amination reactions, yielding high chemoselectivity and excellent isolated yields (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). This indicates its potential in facilitating selective and efficient chemical transformations.

2. Complex Formation in Inorganic Chemistry

In inorganic chemistry, 5-Bromo-6-(3-fluorophenyl)pyridin-2-amine has been involved in the synthesis of complex ligands. For example, Benhamou et al. (2011) synthesized an unsymmetrical tripod ligand incorporating this compound, which displayed unique binding properties and reactivity towards metal ions (L. Benhamou et al., 2011). Such studies open avenues for the creation of novel coordination compounds with potential applications.

3. Role in Novel Pyridine Derivatives

Ahmad et al. (2017) explored the role of this compound in the synthesis of new pyridine derivatives via Suzuki cross-coupling reactions. These derivatives were analyzed for their biological activities, including anti-thrombolytic and biofilm inhibition properties (Gulraiz Ahmad et al., 2017). This suggests its significance in developing compounds with potential therapeutic uses.

4. Synthesis of Biologically Active Compounds

In another instance, Wang et al. (2016) used a related compound in the synthesis of biologically active intermediates, demonstrating the versatility of such compounds in medicinal chemistry (Linxiao Wang et al., 2016).

5. Applications in Organic Chemistry

Further, Lyakhovich et al. (2019) investigated the use of similar bromopyridines in the catalytic amination of adamantane-containing amines, highlighting its role in the synthesis of N-pyridyl derivatives (M. Lyakhovich et al., 2019). Such studies are crucial for advancing synthetic methodologies in organic chemistry.

properties

IUPAC Name

5-bromo-6-(3-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2/c12-9-4-5-10(14)15-11(9)7-2-1-3-8(13)6-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYMNFIUXZMNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(3-fluorophenyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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